4-Bromo-4'-thiomorpholinomethylbenzophenone
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Overview
Description
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves nucleophilic aromatic substitution reactions, as seen in the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines, which results in the formation of N-substituted amino derivatives . Another example is the synthesis of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol through the reaction of 5-bromosalicylaldehyde and 4,5-dinitro-1,2-diaminephenylene under specific conditions, with a subsequent cyclization reaction . These methods could potentially be adapted for the synthesis of "4-Bromo-4'-thiomorpholinomethylbenzophenone."
Molecular Structure Analysis
The molecular structure of brominated compounds is often determined using X-ray diffraction techniques. For instance, the crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol shows a coplanar arrangement between the bromophenol ring and the imidazo[4,5-b]pyridine moiety . Similarly, the molecular geometry of brominated compounds can be optimized using density functional theory (DFT), as demonstrated in the study of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol . These analyses are crucial for understanding the electronic structure and reactivity of such compounds.
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, including nucleophilic aromatic substitution with rearrangement . The reactivity of these compounds can be further understood through computational methods such as DFT, which can predict the behavior of molecules during chemical reactions . For example, the interactions between the title molecule of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol and DNA bases were investigated using the ECT method .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are characterized by spectroscopic methods (FT-IR, UV-Vis, NMR) and single crystal X-ray diffraction . The intermolecular interactions, such as hydrogen bonding and π-π interactions, play a significant role in the stability and properties of these compounds . Additionally, properties like molecular electrostatic potential (MEP), Fukui function (FF), and nonlinear optical properties (NLO) can be analyzed through computational studies .
properties
IUPAC Name |
(4-bromophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNOS/c19-17-7-5-16(6-8-17)18(21)15-3-1-14(2-4-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGOEBPFRCVSMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642912 |
Source
|
Record name | (4-Bromophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-thiomorpholinomethylbenzophenone | |
CAS RN |
898782-61-1 |
Source
|
Record name | Methanone, (4-bromophenyl)[4-(4-thiomorpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898782-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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